Adarotene

Vue d'ensemble

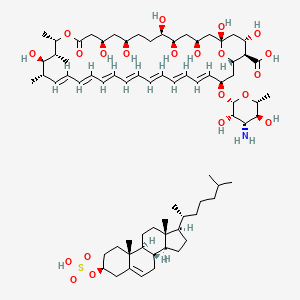

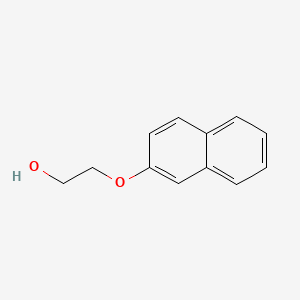

Description

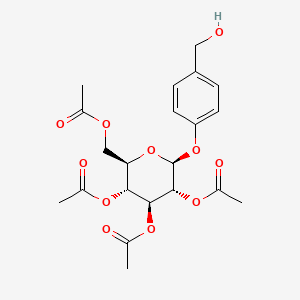

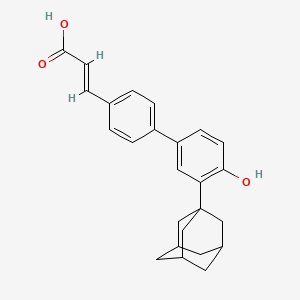

L’adarotène est un composé rétinoïde bioactif connu pour ses applications thérapeutiques potentielles. Il est chimiquement identifié comme l’acide (2E)-3-[3’-(adamantan-1-yl)-4’-hydroxy[1,1’-biphényl]-4-yl]prop-2-énoïque . Ce composé a suscité l’intérêt en raison de sa structure unique et de ses activités biologiques significatives, notamment dans les domaines de la recherche antimicrobienne et anticancéreuse .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’adarotène implique plusieurs étapes, commençant par la préparation de l’intermédiaire adamantyl-biphényle. Cet intermédiaire est ensuite soumis à une série de réactions, notamment l’hydroxylation et l’estérification, pour donner le produit final . Les conditions de réaction impliquent généralement l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle de l’adarotène suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour l’efficacité et la rentabilité, impliquant souvent des réacteurs à flux continu et des systèmes automatisés pour maintenir une qualité constante . L’utilisation de techniques de purification avancées, telles que la chromatographie, garantit que le produit final répond aux normes requises pour les applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

L’adarotène subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Réduction : Le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont des agents réducteurs typiques.

Substitution : Des nucléophiles comme les halogénures, les amines et les thiols sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation de l’adarotène peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools .

Applications de recherche scientifique

L’adarotène a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle dans les études de chimie et de synthèse des rétinoïdes.

Médecine : L’adarotène s’est avéré prometteur comme agent antimicrobien contre les agents pathogènes multirésistants et comme agent anticancéreux Sa structure unique lui permet d’interagir avec des cibles moléculaires spécifiques, ce qui en fait un candidat potentiel pour le développement de médicaments.

Applications De Recherche Scientifique

Adarotene has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studies of retinoid chemistry and synthesis.

Medicine: This compound has shown promise as an antimicrobial agent against multi-drug resistant pathogens and as an anticancer agent Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for drug development.

Mécanisme D'action

L’adarotène exerce ses effets en se liant aux récepteurs de l’acide rétinoïque (RAR), qui sont des récepteurs nucléaires impliqués dans la régulation de l’expression des gènes . Lorsqu’il se lie, l’adarotène module la transcription des gènes impliqués dans la différenciation cellulaire, la prolifération et l’apoptose . Ce mécanisme est similaire à celui d’autres rétinoïdes, mais avec des caractéristiques structurelles uniques qui améliorent sa spécificité et sa puissance .

Comparaison Avec Des Composés Similaires

L’adarotène est structurellement similaire à d’autres rétinoïdes, tels que le tazarotène et l’adapalène . Il présente des caractéristiques uniques qui le distinguent de ces composés :

Liste des composés similaires

- Tazarotène

- Adapalène

- CD437

- CD1530

La structure unique de l’adarotène et ses diverses activités biologiques en font un composé précieux en recherche scientifique et en développement pharmaceutique.

Propriétés

IUPAC Name |

(E)-3-[4-[3-(1-adamantyl)-4-hydroxyphenyl]phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O3/c26-23-7-6-21(20-4-1-16(2-5-20)3-8-24(27)28)12-22(23)25-13-17-9-18(14-25)11-19(10-17)15-25/h1-8,12,17-19,26H,9-11,13-15H2,(H,27,28)/b8-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWBIEIZDDIEMW-FPYGCLRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=CC=C(C=C5)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=CC=C(C=C5)/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040390 | |

| Record name | Adarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496868-77-0 | |

| Record name | Adarotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496868-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adarotene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496868770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6SU73VG8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.